13-Hpot

Descripción general

Descripción

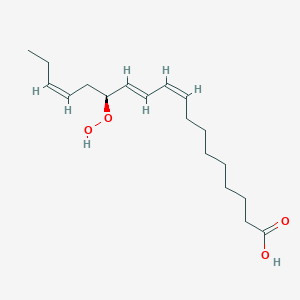

(9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid is a lipid hydroperoxide, obtained by the formal substitution of a hydrogen at position 9 of (9Z,11E,15Z)-octadeca-9,11,15-trienoic acid by a hydroperoxy group (the 13S-stereoisomer). Biochemically, it is an 18-C rearrangement and primary peroxidation product of alpha-linolenic acid, an intermediate in prostaglandin and leukotriene metabolism, and the substrate of the lyase enzyme hydroperoxide dehydratase. It is a trienoic fatty acid and a hydroperoxyoctadecatrienoic acid. It is functionally related to a (9Z,11E,15Z)-octadeca-9,11,15-trienoic acid. It is a conjugate acid of a (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoate. It is an enantiomer of a (9Z,11E,13R,15Z)-13-hydroperoxyoctadecatrienoic acid.

(9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid is a natural product found in Capsicum annuum and Skeletonema marinoi with data available.

Mecanismo De Acción

Target of Action

13(S)-Hydroperoxylinolenic acid, also known as 13(S)-HpOTrE, primarily targets the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

The interaction of 13(S)-HpOTrE with PPARs leads to significant changes in cellular functions. Specifically, 13(S)-HpOTrE activates the transcription factor PPARγ . This activation stimulates the production of two receptors on the surface of macrophages: CD36, a scavenger receptor for oxidized low-density lipoproteins, native lipoproteins, oxidized phospholipids, and long-chain fatty acids; and adipocyte protein 2 (aP2), a fatty acid-binding protein . This interaction may cause macrophages to increase their uptake of these lipids, transitioning to lipid-laden foam cells .

Biochemical Pathways

The activation of PPARs by 13(S)-HpOTrE affects several biochemical pathways. The transcriptome and metabolome show significant enrichment of lipid metabolism and antioxidant pathways . This compound promotes fatty acid synthesis but suppresses catabolism . It is involved in the regulation of lipid metabolism and oxidative stress during lipid deposition .

Result of Action

The activation of PPARs by 13(S)-HpOTrE leads to increased lipid uptake by macrophages, which can transition into lipid-laden foam cells . This process contributes to plaque formation . Additionally, the compound is involved in lipid metabolic disorder and oxidative stress in the liver of freshwater drum, Aplodinotus grunniens .

Análisis Bioquímico

Biochemical Properties

13(S)-Hydroperoxylinolenic acid interacts with various enzymes, proteins, and other biomolecules. It is produced by the action of 13-lipoxygenase (13-LOX) on α-linolenic acid (LeA) . The product of this reaction, 13(S)-Hydroperoxylinolenic acid, is a precursor for the prostaglandin-like plant hormones cis-(+)-12-oxophytodienoic acid (12-OPDA) and methyl jasmonate (MJ) .

Cellular Effects

The effects of 13(S)-Hydroperoxylinolenic acid on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it contributes to plaque formation by activating the transcription factor, PPARγ .

Molecular Mechanism

At the molecular level, 13(S)-Hydroperoxylinolenic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the activation of the transcription factor PPARγ, which in turn stimulates the production of two receptors on the surface of macrophages resident in the plaques .

Temporal Effects in Laboratory Settings

It is known that the compound plays a role in various biochemical reactions and cellular processes, indicating that it may have long-term effects on cellular function .

Metabolic Pathways

13(S)-Hydroperoxylinolenic acid is involved in the metabolic pathway of α-linolenic acid (LeA). It is produced by the action of 13-lipoxygenase (13-LOX) on α-linolenic acid (LeA), leading to the formation of 13(S)-Hydroperoxylinolenic acid .

Actividad Biológica

13-Hydroperoxy-(9Z, 11E, 15Z)-octadecatrienoic acid (13-HPOT) is an oxylipin derived from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs), particularly alpha-linolenic acid. This compound has garnered attention for its potential biological activities, particularly in plant defense mechanisms and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its interactions with plant membranes, its role as a biocontrol agent, and its effects on various pathogens.

Interaction with Plant Membranes

Research indicates that this compound interacts significantly with plant plasma membranes (PPMs). Studies have shown that this compound can modulate the structure of PPMs without causing solubilization, suggesting a mechanism where this compound acts as an elicitor of plant defense responses. Specifically, it has been observed that this compound can induce reactive oxygen species (ROS) production and activate early immunity-related responses in plants such as Arabidopsis thaliana .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various plant pathogens. In vitro studies demonstrated that this compound exhibits a dose-dependent antibacterial effect against Gram-negative bacteria, including Pseudomonas syringae, Pectobacterium carotovorum, and Xanthomonas translucens. Concentrations above 10 µM were particularly effective, achieving up to 100% growth inhibition in some cases .

Case Studies

- Antibacterial Efficacy :

- A study conducted by Deboever et al. (2020) evaluated the effectiveness of this compound against three bacterial pathogens. The results indicated a significant reduction in bacterial growth at concentrations greater than 10 µM, particularly against P. syringae, which is known for its hemibiotrophic lifestyle .

- Plant Defense Activation :

Data Tables

| Pathogen | Concentration (µM) | Inhibition (%) |

|---|---|---|

| Pseudomonas syringae | 10 | 50 |

| Pseudomonas syringae | 20 | 75 |

| Pseudomonas syringae | 50 | 100 |

| Pectobacterium carotovorum | 10 | 30 |

| Xanthomonas translucens | 20 | 40 |

Aplicaciones Científicas De Investigación

Biochemical Pathways Involving 13-HPOT

This compound serves as a substrate for several key enzymes in plant metabolism:

- Lipoxygenases (LOX) : These enzymes catalyze the conversion of polyunsaturated fatty acids into hydroperoxides. Specifically, this compound is a substrate for 13-lipoxygenases, which play a critical role in the synthesis of jasmonic acid and other oxylipins that are vital for plant defense mechanisms against herbivory and pathogen attack .

- Hydroperoxide Lyases (HPL) : HPLs convert this compound into volatile compounds such as cis-3-hexenal, which are involved in plant signaling and defense responses . This conversion is crucial for the production of compounds that mediate stress responses in plants.

Applications in Agriculture

The manipulation of this compound pathways has significant implications for agriculture:

- Stress Resistance : Enhancing the biosynthesis of jasmonic acid from this compound can improve plant resistance to biotic stressors like pests and pathogens. For instance, studies have shown that overexpression of HPL enzymes can lead to increased production of defensive volatiles .

- Crop Yield Improvement : By understanding the metabolic pathways involving this compound, researchers can develop crops that are more resilient to environmental stresses, potentially leading to higher yields.

Case Studies

Biotechnological Applications

The production of recombinant proteins utilizing this compound has been explored for various biotechnological applications:

- Recombinant Enzyme Production : Modified lipoxygenases and hydroperoxide lyases have been engineered to enhance the conversion efficiency of substrates like this compound, leading to improved yields of desired products .

- Biocatalysis : Whole-cell biocatalysts expressing HPL have been optimized for the production of this compound and its derivatives, showcasing significant increases in activity under specific conditions (e.g., temperature and media composition) .

Challenges and Future Directions

Despite its potential, there are challenges associated with harnessing the full capabilities of this compound:

- Metabolic Engineering : The complexity of plant metabolic pathways necessitates advanced genetic engineering techniques to optimize the production and utilization of this compound.

- Regulatory Considerations : As with any biotechnological application, regulatory hurdles must be addressed before commercializing products derived from modified pathways involving this compound.

Propiedades

IUPAC Name |

(9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)/b9-7-,11-3-,15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQGVDXDXBAABN-FQSPHKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017285 | |

| Record name | 13S-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67597-26-6 | |

| Record name | 13S-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13(S)-Hydroperoxylinolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 13-HPOT synthesized in plants?

A1: this compound is produced from α-linolenic acid via the action of 13-lipoxygenase (13-LOX) enzymes. This oxygenation reaction is the first committed step in the biosynthesis of jasmonic acid (JA), a critical plant hormone. [, , , , ]

Q2: What are the downstream products of this compound in plants?

A2: this compound serves as a substrate for several enzymes, leading to the formation of various bioactive molecules. Allene oxide synthase (AOS) converts this compound to an unstable allene oxide, which is further cyclized by allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (12-OPDA). 12-OPDA is then converted to JA, a key regulator of plant defense and development. [, , , , , , , ]

Q3: Can this compound be metabolized by other pathways besides the JA pathway?

A3: Yes, this compound can also be metabolized by hydroperoxide lyase (HPL) to produce volatile aldehydes like hexanal and (Z)-3-hexenal, which contribute to the characteristic aroma of plants upon wounding. These volatiles play a role in attracting pollinators and defending against herbivores. [, , , ]

Q4: Does the presence of specific double bonds in this compound influence its metabolism?

A4: Yes, the presence of a double bond in the β,γ-position to the hydroperoxide group in this compound significantly enhances its cyclization rate to form cyclopentenones like 12-oxo-PDA, a crucial precursor to JA. This effect is attributed to anchimeric assistance provided by the double bond. []

Q5: What is known about the regulation of 13-LOX, the enzyme responsible for this compound synthesis?

A5: 13-LOX activity can be influenced by various factors, including developmental stage, environmental cues, and hormonal signals. For example, wounding in strawberry fruits was shown to increase both LOX and HPL activity, leading to increased production of C6 aldehydes from this compound. []

Q6: How do environmental factors impact this compound levels in plants?

A6: Environmental stresses, such as wounding, pathogen attack, and abiotic stresses like drought, can trigger significant changes in this compound levels. These changes are often associated with the activation of defense responses. [, , , , , ]

Q7: Are there specific inhibitors of enzymes involved in this compound metabolism?

A7: Yes, diethyldithiocarbamic acid (DIECA) has been shown to inhibit the octadecanoid signaling pathway by reducing this compound to 13-hydroxylinolenic acid (13-HOTrE), effectively depleting the precursor pool for JA synthesis. [, ]

Q8: What is the role of this compound in plant defense responses?

A8: this compound is a key precursor to JA, a central regulator of plant defense against herbivores and pathogens. JA signaling activates the expression of defense-related genes, leading to the production of anti-herbivore and antimicrobial compounds. [, , , , , ]

Q9: Can this compound be used as a biocontrol agent for plant protection?

A10: Studies have shown that exogenous application of this compound can enhance plant resistance to certain pathogens. Its potential as a biocontrol agent warrants further exploration. [, ]

Q10: How does this compound affect plant plasma membrane structure?

A11: Research indicates that this compound can insert into plant plasma membranes, influencing their fluidity and thickness. This interaction is suggested to contribute to its elicitor activity, triggering early plant defense responses. [, ]

Q11: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is C18H30O4, and its molecular weight is 306.44 g/mol.

Q12: What are the major spectroscopic techniques used to characterize this compound?

A13: Commonly used spectroscopic techniques include ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide valuable information about the structure and purity of this compound. [, ]

Q13: What analytical methods are employed to quantify this compound?

A14: High-performance liquid chromatography (HPLC) is widely used to separate and quantify this compound from complex mixtures. Different detection methods, such as UV-Vis detectors and mass spectrometers, can be coupled with HPLC to enhance sensitivity and selectivity. [, , ]

Q14: What are some promising areas for future research on this compound?

A14: Further investigation is needed to fully understand:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.